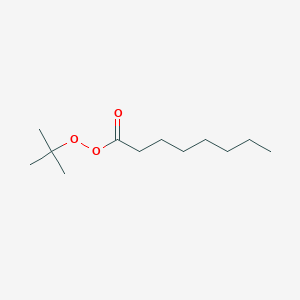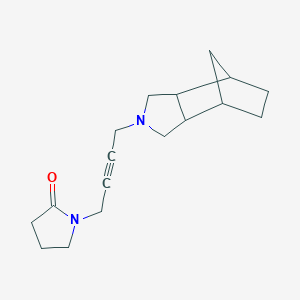
N-(4-Hydroxy-3-(1-pyrrolidinylmethyl) phenyl) acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxy-3-(1-pyrrolidinylmethyl) phenyl) acetamide, commonly known as HPPH, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. HPPH is a derivative of acetaminophen and has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the field of biomedical research.
Mécanisme D'action
The mechanism of action of HPPH involves its ability to absorb light in the red region of the electromagnetic spectrum, leading to the production of singlet oxygen that can cause cellular damage. HPPH has been found to accumulate in cancer cells, making it a valuable tool in cancer treatment.
Effets Biochimiques Et Physiologiques
HPPH has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. These effects make HPPH a valuable tool in the study of cancer biology and the development of cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HPPH in lab experiments is its ability to selectively target cancer cells, leading to minimal damage to healthy cells. Additionally, HPPH has been found to have a low toxicity profile, making it safe for use in humans. However, one limitation of using HPPH in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the use of HPPH in scientific research. One potential application is in the development of combination therapies that involve the use of HPPH in conjunction with other cancer treatments such as chemotherapy and radiation therapy. Additionally, the development of HPPH derivatives with improved solubility and efficacy is an area of active research. Finally, the use of HPPH in the study of other diseases such as Alzheimer's disease and Parkinson's disease is an area of potential future research.
In conclusion, HPPH is a valuable tool in scientific research, particularly in the field of cancer treatment. Its ability to selectively target cancer cells and exhibit various biochemical and physiological effects make it a promising candidate for the development of cancer therapies. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of biomedical research.
Méthodes De Synthèse
The synthesis of HPPH can be achieved through several methods, including the reaction of 4-acetamidophenol with pyrrolidine and formaldehyde in the presence of a catalyst. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
HPPH has found various applications in scientific research, particularly in the field of cancer treatment. It has been shown to have photodynamic therapy (PDT) properties, which involve the use of light to activate a photosensitizer, leading to the production of reactive oxygen species that can cause cellular damage and ultimately cell death. HPPH has been used as a photosensitizer in PDT for the treatment of various types of cancer, including head and neck cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
N-[4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)14-12-4-5-13(17)11(8-12)9-15-6-2-3-7-15/h4-5,8,17H,2-3,6-7,9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNGTNMOLJOLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512260 |
Source


|
| Record name | N-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxy-3-(1-pyrrolidinylmethyl) phenyl) acetamide | |
CAS RN |
13886-02-7 |
Source


|
| Record name | N-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)











